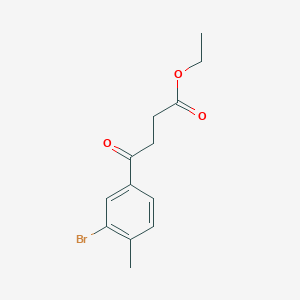

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate

Beschreibung

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate (CAS: 898776-82-4) is a brominated aromatic ester with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.17 g/mol . Its structure features a 3-bromo-4-methylphenyl group attached to a 4-oxobutyrate ethyl ester backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Eigenschaften

IUPAC Name |

ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLWCGMLWIKFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645693 | |

| Record name | Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-82-4 | |

| Record name | Ethyl 3-bromo-4-methyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme

$$

\text{4-(3-bromo-4-methylphenyl)-4-oxobutyric acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, \text{Reflux}} \text{this compound}

$$

Procedure

Reagents :

- 4-(3-bromo-4-methylphenyl)-4-oxobutyric acid

- Ethanol (anhydrous)

- Sulfuric acid (H₂SO₄) as a catalyst

-

- The reaction is carried out under reflux to ensure complete conversion.

- Anhydrous conditions are maintained to prevent hydrolysis of the ester product.

Steps :

- Mix the acid and ethanol in a molar ratio of approximately 1:1.2.

- Add a catalytic amount of concentrated sulfuric acid.

- Heat the mixture under reflux for 6–8 hours.

- After completion, neutralize the reaction mixture with sodium bicarbonate, extract the product with an organic solvent (e.g., dichloromethane), and purify by distillation or recrystallization.

Advantages

- High yield (~90%).

- Simple setup suitable for both laboratory and industrial scales.

Modified Friedel-Crafts Acylation

This method involves acylating a brominated aromatic compound with ethyl acetoacetate under acidic conditions.

Reaction Scheme

$$

\text{3-Bromo-4-methylbenzene} + \text{Ethyl acetoacetate} \xrightarrow{\text{AlCl}_3, \text{Heat}} \text{this compound}

$$

Procedure

Reagents :

- 3-Bromo-4-methylbenzene

- Ethyl acetoacetate

- Aluminum chloride (AlCl₃) as a Lewis acid catalyst

-

- The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Temperature: ~80–100°C.

Steps :

- Dissolve aluminum chloride in dichloromethane and cool to 0°C.

- Slowly add ethyl acetoacetate followed by brominated benzene derivative.

- Stir the reaction mixture at elevated temperatures for several hours.

- Quench the reaction with ice-cold water, extract the organic layer, and purify via chromatography.

Advantages

- Effective for introducing functional groups onto aromatic rings.

- Moderate to high yields (~75–85%).

Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors provide enhanced control over reaction parameters and scalability.

Procedure

Setup :

- Use a continuous flow reactor equipped with temperature and pressure controls.

Process :

- Feed a solution of 4-(3-bromo-4-methylphenyl)-4-oxobutyric acid and ethanol into the reactor with sulfuric acid as the catalyst.

- Maintain optimal temperature (~70–80°C) and pressure to ensure complete esterification.

-

- High throughput and consistency in product quality.

- Reduced reaction times compared to batch processes.

Alternative Methods: Use of Diazo Compounds

Diazo compounds like ethyl diazoacetate can be used for synthesizing derivatives under controlled bromination conditions.

Reaction Scheme

$$

\text{Ethyl diazoacetate} + \text{Brominated aromatic compound} \xrightarrow{\text{Catalyst}} \text{this compound}

$$

Procedure

- Add ethyl diazoacetate to a brominated aromatic compound in the presence of a catalyst such as copper(I) iodide (CuI).

- Control bromine addition to avoid over-bromination.

- Purify using chromatographic techniques.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Industrial Scalability | Key Reagents |

|---|---|---|---|---|

| Esterification | ~90 | Low | High | Ethanol, H₂SO₄ |

| Friedel-Crafts Acylation | ~75–85 | Moderate | Moderate | AlCl₃, Ethyl acetoacetate |

| Continuous Flow Synthesis | ~90 | Low | Very High | Ethanol, H₂SO₄ |

| Diazo Compound Method | ~70 | High | Low | Ethyl diazoacetate |

Notes on Optimization

- Maintain anhydrous conditions during esterification to prevent hydrolysis.

- Use stoichiometric ratios optimized for minimal waste generation.

- For Friedel-Crafts reactions, ensure proper handling of AlCl₃ due to its corrosive nature.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate has been studied for its potential therapeutic applications. Its derivatives have shown promise in the development of new pharmaceuticals, particularly as intermediates in the synthesis of biologically active compounds.

Case Study: Synthesis of Anticancer Agents

A study investigated the synthesis of novel anticancer agents derived from this compound. The compound was modified to enhance its cytotoxicity against various cancer cell lines, demonstrating significant activity and providing a basis for further drug development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cyclization processes.

Synthesis Pathways

Several synthetic routes have been reported for producing this compound. Key methods include:

- Esterification Reactions : Combining bromo-substituted phenols with oxobutanoic acid derivatives.

- Nucleophilic Substitution : Utilizing the bromo group for further functionalization.

Research has indicated that this compound exhibits notable biological activities, including insecticidal properties. Studies have shown that the compound can significantly reduce cell viability in insect cell lines, making it a candidate for agricultural applications.

Material Science

Emerging research suggests potential applications in material science, particularly in developing polymers or coatings that incorporate this compound due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below highlights key structural analogs, their substituents, molecular weights, and CAS numbers:

Key Observations:

- Bromine vs. Chlorine : The bromine atom in the target compound increases its molecular weight by ~58.5 g/mol compared to the chlorinated analog (C₁₂H₁₃ClO₃, 240.69 g/mol) . Bromine's larger atomic radius and polarizability enhance reactivity in aryl halide-mediated reactions .

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OMe) substituents (e.g., C₁₃H₁₆O₄) are electron-donating, which could stabilize intermediates in electrophilic aromatic substitution, whereas bromine and chlorine are electron-withdrawing, altering electronic properties .

Physicochemical Properties

- Solubility : Brominated derivatives (e.g., C₁₃H₁₅BrO₃) are generally less polar than their chlorinated or methoxylated counterparts, leading to lower solubility in polar solvents like water but higher compatibility with organic solvents (e.g., DMF, acetone) .

- Stability : The bromine atom in the target compound acts as a superior leaving group compared to chlorine, enhancing its utility in nucleophilic substitution reactions. However, the 4-methyl group may reduce reactivity due to steric hindrance .

Commercial Availability and Suppliers

The target compound (CAS 898776-82-4) is available from specialty chemical suppliers (e.g., Fluorochem, Santa Cruz Biotechnology) alongside analogs like ethyl 4-(4-chlorophenyl)-4-oxobutyrate (CAS 15118-70-4) . Suppliers often tailor inventory based on substituent demand, with brominated derivatives priced higher due to synthesis complexity .

Biologische Aktivität

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on antimicrobial and antitumor properties.

Chemical Structure and Synthesis

This compound features a bromo-substituted aromatic ring and an ester functional group, which are crucial for its biological activity. The synthesis typically involves the reaction of 3-bromo-4-methylphenol with appropriate acylating agents, leading to the formation of the target compound through various synthetic pathways such as Steglich esterification or Suzuki coupling reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromo group can enhance binding affinity through halogen bonding, while the ester moiety can undergo hydrolysis to release the active acid form. This mechanism allows the compound to modulate enzyme activities and influence metabolic pathways.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) has been reported at around 50 mg/mL against Escherichia coli, suggesting moderate antibacterial effectiveness .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 mg/mL |

| Staphylococcus aureus | Not specified |

| Pseudomonas aeruginosa | Not specified |

Antitumor Activity

In addition to its antimicrobial properties, the compound has shown promise as an antitumor agent. Studies have indicated that derivatives of this compound can inhibit cell proliferation in cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR). The structure–activity relationship suggests that modifications to the aromatic ring can significantly impact antitumor efficacy .

Table 2: Antitumor Activity Against Cancer Cell Lines

| Compound | IC50 (nmol/L) | Cell Line |

|---|---|---|

| This compound | Not specified | HeLa (EGFR high) |

| Gefitinib | 1.9 | HeLa |

| Osimertinib | 3.1 | HeLa |

Case Studies

Several case studies have highlighted the effectiveness of this compound in vitro:

- Study on Antimicrobial Effects : A study evaluated the compound's effectiveness against various gram-positive and gram-negative bacteria, demonstrating a notable zone of inhibition against E. coli and other strains.

- Antitumor Efficacy : In vitro assays conducted on HeLa cells revealed that the compound significantly inhibited cell growth, correlating with its ability to disrupt EGFR signaling pathways.

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via esterification or modified Friedel-Crafts acylation. For example, analogous routes for ethyl 4-(4-bromophenyl)-4-oxobutyrate involve reacting 3-(4-bromobenzoyl)propionic acid with ethanol under acid catalysis, achieving ~99% yield . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to ethanol).

- Catalyze with H₂SO₄ or p-toluenesulfonic acid at 70–80°C for 6–8 hours.

Alternative methods using diazo compounds (e.g., ethyl diazoacetate) may require controlled bromine addition to avoid side reactions like over-bromination .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare and NMR peaks to analogous compounds. For example, methyl 4-oxobutyrate derivatives show characteristic carbonyl (δ ~170–175 ppm) and methyl/methylene signals (δ 2.4–3.7 ppm) .

- IR Spectroscopy : Confirm the ester carbonyl stretch (~1730 cm⁻¹) and aryl C-Br absorption (~600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 285 for C₁₂H₁₃BrO₃) and fragmentation patterns consistent with brominated aromatic esters .

Q. How do substituents on the phenyl ring influence the physicochemical properties of 4-oxobutyrate esters?

- Methodological Answer : Substituents like bromine and methyl groups affect solubility, boiling points, and reactivity. For example:

Advanced Research Questions

Q. How can bromination side reactions be minimized during the synthesis of halogenated 4-oxobutyrate derivatives?

- Methodological Answer : Side reactions (e.g., aryl ring bromination or formylacrylate formation) can be mitigated by:

- Slow Bromine Addition : Add Br₂ in small aliquots under 0°C to control exothermicity .

- Solvent Choice : Use glacial acetic acid or dichloromethane to stabilize intermediates .

- Substituent Protection : Introduce electron-withdrawing groups (e.g., methyl esters) to deactivate the ring toward electrophilic substitution .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon charge density).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics using software like GROMACS .

- Docking Studies : Model interactions with nucleophiles (e.g., amines) to predict regioselectivity .

Q. How can conflicting spectral data for 4-oxobutyrate derivatives be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and MS data with structurally similar compounds (e.g., ethyl 4-(4-bromophenyl)-4-oxobutyrate) .

- Decoupling Experiments : Use - HSQC/HMBC to assign ambiguous peaks in crowded spectra .

- X-ray Crystallography : Resolve absolute configuration if crystal growth is feasible (e.g., via slow evaporation in hexane/ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.